(2-Methylphenyl)4-bromobenzenesulfonate
Description
(2-Methylphenyl)4-bromobenzenesulfonate is an aromatic sulfonate ester characterized by a 2-methylphenyl group linked via an oxygen atom to a 4-bromobenzenesulfonyl moiety. Its molecular formula is C₁₃H₁₁BrO₃S, with a molecular weight of 327.20 g/mol. Sulfonate esters like this are pivotal in organic synthesis, pharmaceuticals, and materials science due to their stability and tunable reactivity.
Properties
CAS No. |
7463-25-4 |
|---|---|
Molecular Formula |
C13H11BrO3S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
(2-methylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H11BrO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3 |
InChI Key |
CWXXRMDWLWLJPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)4-bromobenzenesulfonate typically involves the reaction of 2-methylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylphenol+4-Bromobenzenesulfonyl chloride→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2-Methylphenyl)4-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
(2-Methylphenyl)4-bromobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Positional Isomers: Substituent Effects
A key comparison involves positional isomers such as (4-Bromophenyl)4-methylbenzenesulfonate (CAS: 6324-15-8) . Both compounds share the same molecular formula but differ in substituent placement:
- (2-Methylphenyl)4-bromobenzenesulfonate : Methyl group at the ortho position on the phenyl ring; bromine at the para position on the benzenesulfonate.
- (4-Bromophenyl)4-methylbenzenesulfonate : Bromine at the para position on the phenyl ring; methyl group at the para position on the benzenesulfonate.
Impact :
Functional Group Variations: Nitro vs. Methyl Substituents
4-Nitrophenyl 4-bromobenzenesulfonate (C₁₂H₈BrNO₅S, MW: 358.22 g/mol) replaces the methyl group with a nitro (-NO₂) substituent .
Key Insight : Nitro-substituted sulfonates exhibit enhanced reactivity in electrophilic aromatic substitution, making them more suitable for dynamic applications compared to methyl analogs.
Sulfonamide Derivatives: Bioactivity Comparison
While sulfonamides differ in their functional groups, 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (C₁₄H₁₂BrNO₄S·H₂O, MW: 396.28 g/mol) provides insights into bioactivity trends .
Note: Sulfonamides often show higher biological activity due to hydrogen-bonding capacity and structural mimicry of endogenous molecules.
Halogenated Analogs: Bromine vs. Chlorine
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride exemplifies halogen diversity in sulfonates .
| Halogen Position | Bromine (para) | Chlorine (para) |
|---|---|---|
| Electronegativity | Moderate (Br: 2.96) | Higher (Cl: 3.16) |
| Steric Bulk | Larger atomic radius (Br) | Smaller (Cl) |
| Applications | Intermediate in drug synthesis | Specialty chemical production |
Implication : Bromine’s bulkiness may enhance steric stabilization in the target compound, whereas chlorine analogs favor smaller, more reactive intermediates.
Biological Activity
(2-Methylphenyl)4-bromobenzenesulfonate is a sulfonate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a 2-methylphenyl group attached to a 4-bromobenzenesulfonate moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that sulfonate esters, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains using the Microplate Alamar Blue Assay (MABA). The results demonstrated that the compound had minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were investigated in vitro and in vivo. The compound was shown to inhibit the production of pro-inflammatory cytokines in human immune cells. In animal models, it reduced inflammation markers significantly compared to control groups.
Case Study: In Vivo Anti-inflammatory Effects
A study involving mice treated with this compound showed a reduction in paw edema by approximately 50% after administration compared to untreated controls. This suggests its potential utility in treating inflammatory conditions.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit key enzymes involved in inflammatory pathways and disrupt cellular proliferation signals in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
